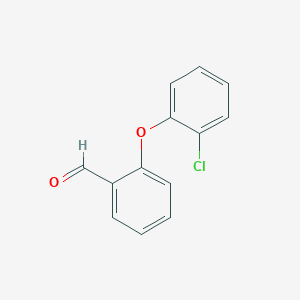

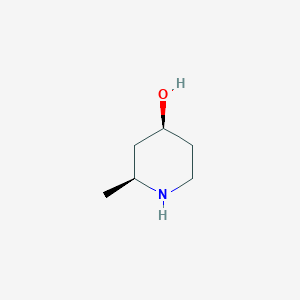

![molecular formula C17H30N2O5 B3164989 (2S)-[[N-(叔丁氧羰基)-N-甲基-L-丙氨酰]氨基](环己基)乙酸 CAS No. 894789-27-6](/img/structure/B3164989.png)

(2S)-[[N-(叔丁氧羰基)-N-甲基-L-丙氨酰]氨基](环己基)乙酸

描述

“(2S)-[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]aminoethanoic acid” is a unique chemical compound. Its empirical formula is C12H21NO4 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds involves heating diethanolamine with benzyl chloride to reflux for 1-1.5 hours. After cooling to 23-28°C, sulfuryl chloride is added and the reaction is allowed to proceed until complete. Ammonia gas is then passed through the reaction for 2.5-3.5 hours. After cooling again to 23-28°C, di-tert-butyl dicarbonate is added and the mixture is stirred for 0.5-1 hour. Hydrogen gas is then passed through the reaction to remove the benzyl group, yielding the product .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of the tert-butoxycarbonyl group and the methyl-L-alanyl group attached to the amino group adds complexity to the structure .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The tert-butoxycarbonyl group is a common protecting group in organic synthesis, which can be removed under certain conditions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 342.431. It has a density of 1.1±0.1 g/cm3. The boiling point is 524.7±43.0 °C at 760 mmHg. The flash point is 271.1±28.2 °C .科学研究应用

植物中的非蛋白氨基酸

生物合成和在应激反应中的作用

研究强调了植物合成了 250 多种非蛋白氨基酸,这些氨基酸在抗草食性、抗微生物活性、对非生物胁迫的反应、氮储存以及作为植物激素中发挥作用。β-丙氨酸是一种非蛋白氨基酸,作为一种通用的应激反应分子积累在植物中,参与保护植物免受极端温度、干旱和重金属休克的侵害。它还参与某些物种的木质素生物合成和乙烯产生 (Parthasarathy, Savka, & Hudson, 2019)。

蓝藻中的神经毒性氨基酸

BMAA 及其影响

蓝藻产生 BMAA(β-甲基氨基-l-丙氨酸)及其结构异构体,这些异构体与神经退行性疾病有关。这些非蛋白氨基酸存在于蓝藻类食品补充剂中,对人体摄入构成风险,强调了进一步研究和质量控制指南的必要性 (Manolidi, Triantis, Kaloudis, & Hiskia, 2019)。

氨基酸生物传感器

检测和应用

D 型和 L 型氨基酸生物传感器提供快速、特异且高度灵敏的检测方法,这对于食品安全和质量、人类健康和神经研究至关重要。这些生物传感器克服了传统分析方法的缺点,表明它们在未来研究和应用中的重要性 (Pundir, Lata, & Narwal, 2018)。

阿斯巴甜中天冬酰部分的代谢

途径和并入身体成分

天冬酰部分从阿斯巴甜中代谢涉及转化为 CO2 或并入身体成分,如其他氨基酸和蛋白质。这篇综述概述了天冬氨酸的代谢途径,表明其代谢方式与膳食天冬氨酸类似 (Ranney & Oppermann, 1979)。

作用机制

Target of Action

It contains atert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines . The Boc group is often used in the synthesis of peptides .

Mode of Action

The Boc group in the compound serves as a protecting group for amines. It prevents the amine from reacting with other functional groups during chemical reactions . The Boc group can be removed under acidic conditions, revealing the amine group for subsequent reactions .

Biochemical Pathways

The presence of the boc group suggests that it may be involved in peptide synthesis or other reactions involving amines .

Pharmacokinetics

The compound’s molecular weight is 342431 , which is within the range generally considered favorable for oral bioavailability. The compound’s logP value is 3.17 , suggesting it has a balance of hydrophilic and lipophilic properties, which is important for drug absorption and distribution.

Result of Action

The removal of the boc group under acidic conditions would reveal the amine group, potentially allowing it to participate in further reactions .

Action Environment

Environmental factors such as pH can influence the action of this compound. For instance, the Boc group can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability could be influenced by the acidity of its environment.

属性

IUPAC Name |

(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O5/c1-11(19(5)16(23)24-17(2,3)4)14(20)18-13(15(21)22)12-9-7-6-8-10-12/h11-13H,6-10H2,1-5H3,(H,18,20)(H,21,22)/t11-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNWFBAGRUJPNF-AAEUAGOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-[[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]amino](cyclohexyl)ethanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

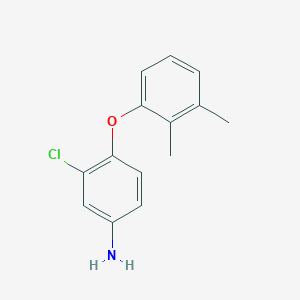

![5-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B3164906.png)

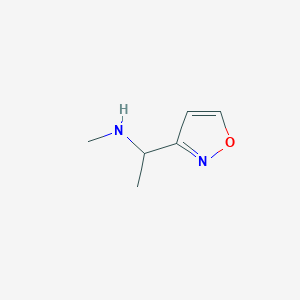

![[4-(4-Phenylpiperazin-1-yl)benzyl]amine](/img/structure/B3164919.png)

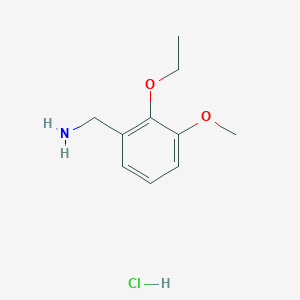

![{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine](/img/structure/B3164933.png)

![{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3164938.png)

![2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3164946.png)

![(2R,4'R,8a'R)-1-(tert-butoxycarbonyl)-6'-oxohexahydrospiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxylic acid](/img/structure/B3164988.png)

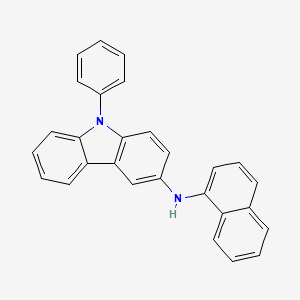

![9H-Carbazol-3-amine, 9-[1,1'-biphenyl]-4-yl-N-phenyl-](/img/structure/B3164994.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid](/img/structure/B3165003.png)